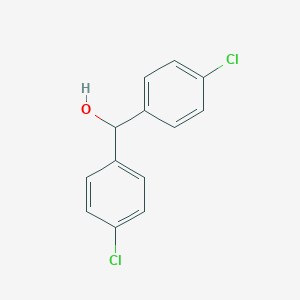

4,4'-Dichlorobenzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUYGURFBULKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075367 | |

| Record name | p,p'-Dichlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-97-1 | |

| Record name | 4,4′-Dichlorobenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorobenzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 90-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-Dichlorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dichloro-α-phenylbenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROBENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR5KH591G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dichlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,4'-Dichlorobenzhydrol, a key intermediate in the preparation of various compounds. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

4,4'-Dichlorobenzhydrol, also known as bis(4-chlorophenyl)methanol, is a diarylmethanol derivative. Its synthesis is of significant interest due to its utility as a precursor in the manufacturing of various organic molecules. The primary and most direct route to 4,4'-Dichlorobenzhydrol involves the reduction of its corresponding ketone, 4,4'-Dichlorobenzophenone. This guide will explore the most common and effective methods for this transformation, as well as an alternative Grignard synthesis route.

Synthesis of the Precursor: 4,4'-Dichlorobenzophenone

The common starting material for the synthesis of 4,4'-Dichlorobenzhydrol is 4,4'-Dichlorobenzophenone. This precursor is typically synthesized via a Friedel-Crafts acylation reaction.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis involves the electrophilic aromatic substitution of chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich chlorobenzene ring.

Figure 1: Synthesis of 4,4'-Dichlorobenzophenone.

Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene

A typical procedure involves the slow addition of 4-chlorobenzoyl chloride to a stirred suspension of anhydrous aluminum chloride in chlorobenzene at a controlled temperature. The reaction mixture is then stirred until completion, followed by quenching with ice and hydrochloric acid. The organic product is extracted, washed, and purified, typically by recrystallization.

Synthesis of 4,4'-Dichlorobenzhydrol

The conversion of 4,4'-Dichlorobenzophenone to 4,4'-Dichlorobenzhydrol is a reduction reaction. Several methods are commonly employed, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Reduction via Hydride Reagents

Hydride reagents are a common choice for the reduction of ketones to secondary alcohols due to their high efficiency and selectivity.

Sodium borohydride is a mild and selective reducing agent that is easy to handle, making it a popular choice in laboratory settings.

Reaction Mechanism

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 4,4'-Dichlorobenzophenone. The resulting alkoxide is then protonated during the workup to yield the final alcohol product.

Figure 2: NaBH₄ reduction pathway.

Experimental Protocol

To a solution of 4,4'-Dichlorobenzophenone in a suitable solvent such as methanol or ethanol, sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with water or a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Quantitative Data

| Parameter | Value |

| Starting Material | 4,4'-Dichlorobenzophenone |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol/Ethanol |

| Typical Yield | >90% (based on analogous reactions) |

| Purity | High, often requires minimal purification |

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones, often providing high yields and purity.

Reaction Mechanism

This process involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The ketone is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Figure 3: Catalytic hydrogenation workflow.

Experimental Protocol

4,4'-Dichlorobenzophenone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. A catalytic amount of the chosen catalyst (e.g., 5-10 mol% of 10% Pd/C) is added. The vessel is then purged with hydrogen gas and pressurized. The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product.

Quantitative Data

| Parameter | Value |

| Starting Material | 4,4'-Dichlorobenzophenone |

| Reagents | H₂, Catalyst (e.g., Pd/C) |

| Solvent | Ethanol, Ethyl Acetate |

| Typical Yield | High, often quantitative |

| Purity | Generally high |

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[1][2][3]

Reaction Mechanism

The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand of the aluminum catalyst to the carbonyl carbon of the ketone.[4] The resulting aluminum alkoxide of the product then exchanges with the isopropanol solvent to regenerate the catalyst and release the product alcohol.[4] The equilibrium is driven forward by distilling off the acetone byproduct.[2]

Figure 4: MPV reduction mechanism.

Experimental Protocol (General)

A mixture of 4,4'-Dichlorobenzophenone, a stoichiometric amount of aluminum isopropoxide, and a large excess of anhydrous isopropanol is heated to reflux. The acetone formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and hydrolyzed with dilute acid. The product is then extracted, and the organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Quantitative Data

| Parameter | Value |

| Starting Material | 4,4'-Dichlorobenzophenone |

| Reagents | Aluminum isopropoxide, Isopropanol |

| Typical Yield | Good to excellent |

| Purity | High due to the chemoselective nature of the reaction |

Grignard Reaction

An alternative approach to 4,4'-Dichlorobenzhydrol is through a Grignard reaction. This pathway involves the reaction of a Grignard reagent with a suitable carbonyl compound.

Reaction Pathway

A plausible Grignard synthesis involves the reaction of 4-chlorophenylmagnesium bromide with 4-chlorobenzaldehyde.

Figure 5: Grignard synthesis of 4,4'-Dichlorobenzhydrol.

Experimental Protocol

The Grignard reagent, 4-chlorophenylmagnesium bromide, is first prepared by reacting 1-bromo-4-chlorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF). To this freshly prepared Grignard reagent, a solution of 4-chlorobenzaldehyde in the same anhydrous solvent is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted, and the organic phase is washed, dried, and concentrated to give the crude 4,4'-Dichlorobenzhydrol, which is then purified.

Quantitative Data

| Parameter | Value |

| Starting Materials | 1-bromo-4-chlorobenzene, Mg, 4-chlorobenzaldehyde |

| Solvent | Anhydrous Diethyl Ether or THF |

| Typical Yield | Good, can be >80% |

| Purity | Requires purification to remove biphenyl and unreacted starting materials |

Characterization Data

The synthesized 4,4'-Dichlorobenzhydrol can be characterized using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methine proton (CH-OH).[5] |

| ¹³C NMR | Resonances for the aromatic carbons and the carbon bearing the hydroxyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and absorptions corresponding to the C-Cl and C-O bonds, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4,4'-Dichlorobenzhydrol (253.12 g/mol ) and characteristic fragmentation patterns. |

Conclusion

The synthesis of 4,4'-Dichlorobenzhydrol can be effectively achieved through several pathways, with the reduction of 4,4'-Dichlorobenzophenone being the most direct and common approach. The choice of reduction method—be it with sodium borohydride, catalytic hydrogenation, or the Meerwein-Ponndorf-Verley reaction—will depend on factors such as laboratory scale, desired purity, and available equipment. The Grignard synthesis offers a viable alternative route. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. 4,4'-Dichlorobenzhydrol(90-97-1) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Physico-chemical Properties of 4,4'-Dichlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzhydrol is a chlorinated aromatic alcohol that serves as a key intermediate in the synthesis of various organic compounds. It is structurally related to diphenylmethanol and is a known metabolite of the pesticide DDT.[1] An understanding of its physico-chemical properties is crucial for its application in chemical synthesis, toxicological studies, and drug development. This guide provides a detailed overview of the core physico-chemical properties of 4,4'-Dichlorobenzhydrol, including experimental protocols for their determination and a summary of available data.

Core Physico-chemical Properties

The fundamental physico-chemical characteristics of 4,4'-Dichlorobenzhydrol are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of 4,4'-Dichlorobenzhydrol

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀Cl₂O | [2][3] |

| Molecular Weight | 253.12 g/mol | [2][3] |

| CAS Number | 90-97-1 | [2][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 91-95 °C | [5] |

| Boiling Point | 386.1 °C at 760 mmHg | [5] |

Table 2: Solubility and Partitioning Properties of 4,4'-Dichlorobenzhydrol

| Property | Value | Method | Source |

| Water Solubility | Insoluble | Experimental | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | Computed (PubChem) | [1] |

| pKa | 13.14 ± 0.20 | Predicted | [5] |

Experimental Protocols

Detailed experimental procedures for the determination of key physico-chemical properties of 4,4'-Dichlorobenzhydrol are outlined below. These protocols are based on standard laboratory techniques.

Determination of Melting Point

The melting point of 4,4'-Dichlorobenzhydrol can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered 4,4'-Dichlorobenzhydrol is packed into a capillary tube, sealed at one end.[6][7]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[6] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point can be determined using the capillary method in a Thiele tube or a similar apparatus.

Methodology:

-

A small amount of 4,4'-Dichlorobenzhydrol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[8][9]

-

The test tube is attached to a thermometer and heated in an oil bath.[9]

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.[10]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]

Determination of Aqueous Solubility

The solubility of 4,4'-Dichlorobenzhydrol in water can be determined using the shake-flask method.[12]

Methodology:

-

An excess amount of 4,4'-Dichlorobenzhydrol is added to a known volume of distilled water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

The solution is then filtered to remove any undissolved solid.[13]

-

The concentration of 4,4'-Dichlorobenzhydrol in the filtered aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by HPLC analysis.[14]

Methodology:

-

A solution of 4,4'-Dichlorobenzhydrol is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.[14]

-

The concentration of 4,4'-Dichlorobenzhydrol in both the n-octanol and water layers is quantified using a calibrated HPLC method.[14]

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

4,4'-Dichlorobenzhydrol can be synthesized via the reduction of 4,4'-dichlorobenzophenone. A common laboratory-scale procedure involves the use of a reducing agent such as sodium borohydride.

Biological Context and Potential Applications

4,4'-Dichlorobenzhydrol is recognized as a metabolite of the insecticide DDT, indicating its relevance in environmental and toxicological studies.[1] Its structural motif is also found in various pharmacologically active molecules. While specific signaling pathways directly involving 4,4'-Dichlorobenzhydrol are not well-documented, its potential to be further functionalized makes it a valuable precursor in drug discovery programs. For instance, related benzhydrol derivatives have been investigated for their biological activities.

Conclusion

This technical guide provides a consolidated resource on the physico-chemical properties of 4,4'-Dichlorobenzhydrol. The tabulated data and detailed experimental protocols offer a practical foundation for researchers working with this compound. The provided synthesis workflow illustrates a common preparative route. Further research into the biological activities and potential signaling pathway interactions of 4,4'-Dichlorobenzhydrol could unveil new applications in medicinal chemistry and toxicology.

References

- 1. 4,4'-Dichlorobenzhydrol | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorobenzhydrol [webbook.nist.gov]

- 3. 4,4'-Dichlorobenzhydrol [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 11. scribd.com [scribd.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. who.int [who.int]

- 14. agilent.com [agilent.com]

4,4'-Dichlorobenzhydrol: A Key Metabolite in the Biotransformation of DDT

A comprehensive examination of the metabolic conversion of the persistent insecticide DDT to 4,4'-Dichlorobenzhydrol, detailing the enzymatic processes, analytical methodologies for its quantification, and its potential toxicological significance through interactions with nuclear receptors.

Introduction

Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, has been extensively used globally for disease vector control and in agriculture. Despite its effectiveness, the persistence and bioaccumulation of DDT and its metabolites in the environment and biological systems have raised significant toxicological concerns. One such metabolite, 4,4'-Dichlorobenzhydrol (p,p'-DCBH), emerges from the complex metabolic cascade of DDT. This technical guide provides an in-depth analysis of 4,4'-Dichlorobenzhydrol as a metabolite of DDT, focusing on the underlying biochemical pathways, detailed experimental protocols for its study, and its interaction with key signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Metabolic Pathway of DDT to 4,4'-Dichlorobenzhydrol

The biotransformation of DDT is a multifaceted process primarily occurring in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The metabolic fate of DDT involves a series of reactions including dechlorination, dehydrochlorination, and oxidation. A key pathway involves the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). Subsequent metabolic steps can lead to the formation of 4,4'-Dichlorobenzhydrol.

The metabolism of dicofol, an acaricide structurally related to DDT and often found as an impurity in technical-grade DDT, also provides insights into the formation of 4,4'-Dichlorobenzhydrol. Dicofol can be metabolized to 4,4'-dichlorobenzophenone (DBP), which is then further reduced to 4,4'-Dichlorobenzhydrol.[1]

Quantitative Analysis of DDT Metabolism

The formation of 4,4'-Dichlorobenzhydrol from DDT and its intermediates can be quantified using in vitro experimental systems, such as liver microsomes, which are rich in CYP450 enzymes. While specific quantitative data for the direct conversion of DDT to 4,4'-Dichlorobenzhydrol is limited in the readily available literature, studies on related compounds provide a basis for expected metabolic rates. For instance, the metabolism of dicofol in mouse liver microsomes demonstrates the conversion to 4,4'-dichlorobenzophenone and 4,4'-Dichlorobenzhydrol.[1]

Table 1: In Vitro Metabolism of Dicofol in Mouse Liver Microsomes

| Substrate | Incubation Time (min) | Metabolite | Concentration (nmol/mg protein) |

| Dicofol | 60 | 4,4'-Dichlorobenzophenone | Not explicitly quantified |

| Dicofol | 60 | 4,4'-Dichlorobenzhydrol | Not explicitly quantified |

Note: The referenced study confirmed the formation of these metabolites but did not provide specific quantitative data in a tabular format. Further targeted quantitative studies are required to populate this table with precise values for the conversion of DDT to 4,4'-Dichlorobenzhydrol.

Experimental Protocols

In Vitro Metabolism of DDT in Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of DDT to its metabolites, including 4,4'-Dichlorobenzhydrol, using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

DDT (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

GC-MS system for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein concentration), DDT (at a specified concentration, e.g., 100 µM, dissolved in a suitable solvent like DMSO), and potassium phosphate buffer to a final volume.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by placing the tubes on ice.

-

Extraction: Extract the metabolites by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the organic and aqueous layers.

-

Sample Preparation for Analysis: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

GC-MS Analysis: Analyze the sample using a gas chromatograph coupled with a mass spectrometer to identify and quantify the metabolites formed.

GC-MS Analysis of 4,4'-Dichlorobenzhydrol

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MSD).

-

Capillary column suitable for pesticide analysis (e.g., HP-5MS).

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference standard of 4,4'-Dichlorobenzhydrol.

Signaling Pathway Interactions: Nuclear Receptor Activation

Persistent organic pollutants like DDT and its metabolites are known to interact with various cellular signaling pathways, often acting as endocrine-disrupting chemicals. Nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), are key regulators of xenobiotic metabolism.[2][3] Activation of these receptors can lead to the induction of CYP450 enzymes, altering the metabolism of both endogenous and exogenous compounds. While direct evidence for 4,4'-Dichlorobenzhydrol activating PXR and CAR is not extensively documented, its structural similarity to other known activators suggests a potential for interaction.

A proposed mechanism involves the binding of 4,4'-Dichlorobenzhydrol to the ligand-binding domain of PXR or CAR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the receptor-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP3A4. This binding recruits coactivator proteins and initiates the transcription of these genes, leading to an increased synthesis of metabolic enzymes.

Table 2: Potential for Nuclear Receptor Activation by 4,4'-Dichlorobenzhydrol

| Nuclear Receptor | Assay Type | Endpoint | Result |

| PXR | Luciferase Reporter Assay | EC50 | Data not available |

| CAR | Luciferase Reporter Assay | EC50 | Data not available |

Note: This table highlights the need for further research to determine the specific activity of 4,4'-Dichlorobenzhydrol on these nuclear receptors. The experimental protocol provided below can be adapted for this purpose.

Luciferase Reporter Gene Assay for PXR Activation

This protocol describes a cell-based assay to determine if a compound, such as 4,4'-Dichlorobenzhydrol, can activate the Pregnane X Receptor.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

PXR expression vector

-

Luciferase reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter)

-

Transfection reagent

-

4,4'-Dichlorobenzhydrol (test compound)

-

Rifampicin (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a multi-well plate and grow to a suitable confluency.

-

Transfection: Co-transfect the cells with the PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with various concentrations of 4,4'-Dichlorobenzhydrol, a positive control (Rifampicin), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Measure the luciferase activity using a luminometer after adding the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control and determine the EC50 value for PXR activation.

Conclusion

4,4'-Dichlorobenzhydrol is a significant metabolite in the complex biotransformation of DDT. Its formation, primarily through the cytochrome P450 system, and its potential to interact with nuclear receptors like PXR and CAR, highlight its toxicological relevance. The experimental protocols detailed in this guide provide a framework for the further investigation of 4,4'-Dichlorobenzhydrol's metabolic fate and its impact on cellular signaling pathways. Further quantitative studies are crucial to fully elucidate the kinetics of its formation and its potency as a modulator of nuclear receptor activity, which will contribute to a more comprehensive risk assessment of DDT and its environmental breakdown products.

References

- 1. Metabolism of a dicofol impurity alpha-chloro-DDT, but not dicofol or dechlorodicofol, to DDE in mice and a liver microsomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the toxicology of 4,4'-Dichlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzhydrol (DBH), a secondary alcohol derivative of diphenylmethanol, is recognized primarily as a metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Its presence in the environment and as a metabolite in biological systems necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive review of the available literature on the toxicology of DBH, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. Due to the limited availability of direct toxicological studies on DBH, this review also incorporates data from structurally related compounds, such as 4,4'-Dichlorobenzophenone (DCBP) and other dichlorinated aromatic compounds, to provide a more complete assessment of its potential hazards.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Dichlorobenzhydrol is presented in Table 1.

Table 1: Physicochemical Properties of 4,4'-Dichlorobenzhydrol

| Property | Value | Reference |

| CAS Number | 90-97-1 | [1][2] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 91-95 °C | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,4'-Dichlorobenzhydrol is classified with the following hazard statements:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

These classifications indicate that DBH is a moderate irritant upon direct contact.

Acute Toxicity

Table 2: Acute Toxicity Data for 4,4'-Dichlorobenzophenone (DCBP)

| Test Organism | Route of Administration | Endpoint | Value | Reference |

| Mouse | Intraperitoneal | LD50 | 200 mg/kg | [3] |

Subchronic and Chronic Toxicity

Comprehensive subchronic or chronic toxicity studies specifically investigating 4,4'-Dichlorobenzhydrol were not identified in the reviewed literature. To infer potential long-term effects, data from a structurally related compound, 1,4-Dichlorobenzene, is presented.

Table 3: Chronic Toxicity and Carcinogenicity of 1,4-Dichlorobenzene

| Species | Exposure Route | Duration | Key Findings | Reference |

| Rat | Oral (gavage) | 103 weeks | Increased incidence of mononuclear cell leukemia in males. | [4] |

| Mouse | Oral (gavage) | 103 weeks | Increased incidence of hepatocellular adenomas and carcinomas. | [4] |

These findings in a related compound suggest that long-term exposure to dichlorinated aromatic compounds could be associated with carcinogenic effects. However, direct evidence for the carcinogenicity of DBH is lacking.

Developmental and Reproductive Toxicity

Specific developmental and reproductive toxicity studies on 4,4'-Dichlorobenzhydrol are not available. However, research on the estrogenic activity of DBH and its parent compounds provides a strong indication of its potential as an endocrine disruptor, which could lead to reproductive and developmental effects.

A study on a structurally similar compound, 2,4-dichlorobenzyl alcohol, in rats established a No-Observed-Adverse-Effect Level (NOAEL) for prenatal developmental toxicity.

Table 4: Developmental Toxicity of 2,4-Dichlorobenzyl Alcohol in Rats

| Parameter | Value |

| NOAEL (dams) | 400 mg/kg/day |

| NOAEL (prenatal development) | 400 mg/kg/day |

| LOAEL (dams and prenatal development) | 800 mg/kg/day |

At the Lowest-Observed-Adverse-Effect Level (LOAEL), effects included decreased maternal body weight and food consumption, as well as reduced fetal and placental weights and delayed ossification.[5]

Mechanisms of Toxicity: Endocrine Disruption

A significant body of evidence points towards the estrogenic activity of 4,4'-Dichlorobenzhydrol and related compounds as a primary mechanism of toxicity.

Estrogen Receptor Binding and Activation

Studies have demonstrated that DBH and its metabolite DCBP can bind to estrogen receptors α (ERα) and β (ERβ).[6] This binding can initiate a cascade of events typically triggered by the endogenous hormone, estradiol. The interaction with estrogen receptors can lead to the transcription of estrogen-responsive genes, which may result in cell proliferation and other estrogenic effects.[6]

An in vitro study utilizing the MCF-7 human breast cancer cell line, which is estrogen-responsive, showed that both DBH and DCBP induced cell proliferation in an ER-dependent manner.[6][7] This suggests that these compounds act as xenoestrogens, mimicking the effects of natural estrogens.

The following diagram illustrates the proposed signaling pathway for the estrogenic effects of 4,4'-Dichlorobenzhydrol.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 4,4'-Dichlorobenzhydrol are scarce in the available literature. However, standardized protocols for assessing the types of toxicity relevant to DBH and its analogues are well-established. The following provides an overview of a typical experimental workflow for evaluating the estrogenic activity of a compound like DBH.

Estrogen Receptor Binding Assay

-

Objective: To determine the affinity of the test compound for estrogen receptors (ERα and ERβ).

-

Methodology: A competitive binding assay is typically used. Recombinant human ERα and ERβ are incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) in the presence of varying concentrations of the test compound. The amount of radiolabeled estrogen displaced by the test compound is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

MCF-7 Cell Proliferation (E-Screen) Assay

-

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive cells.

-

Methodology: MCF-7 cells are cultured in a steroid-free medium to eliminate background estrogenic effects. The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 6 days). Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or by measuring DNA content. The proliferative effect of the test compound is compared to that of a positive control (e.g., 17β-estradiol).

Conclusion

The toxicological profile of 4,4'-Dichlorobenzhydrol is not extensively characterized through direct studies. The available data, primarily from GHS classifications, indicates that it is a skin, eye, and respiratory irritant. The most significant toxicological concern, inferred from studies on DBH and its structural analogues, is its potential as an endocrine disruptor through its estrogenic activity. The ability of DBH to bind to and activate estrogen receptors, leading to cellular proliferation, suggests a plausible mechanism for potential reproductive and developmental toxicity, and possibly carcinogenicity with chronic exposure.

The lack of quantitative in vivo toxicity data, such as LD50, NOAEL, and LOAEL values specifically for DBH, represents a significant data gap. Future research should focus on conducting comprehensive toxicological assessments of DBH, including acute, subchronic, and chronic toxicity studies, as well as developmental and reproductive toxicity evaluations, to provide a more definitive understanding of its risk to human health. Professionals in research and drug development should handle 4,4'-Dichlorobenzhydrol with appropriate caution, considering its irritant properties and its potential as an endocrine-disrupting chemical.

References

- 1. 4,4'-Dichlorobenzhydrol | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorobenzhydrol [webbook.nist.gov]

- 3. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Early Research and Discovery of 4,4'-Dichlorobenzhydrol: A Technical Review

Introduction

4,4'-Dichlorobenzhydrol, a chlorinated aromatic alcohol, holds a significant place in the history of organic chemistry, primarily through its association with the insecticide DDT. Early research into this compound was intrinsically linked to the study of DDT's metabolism and the synthesis of related compounds. This technical guide provides an in-depth look at the foundational research and discovery of 4,4'-Dichlorobenzhydrol, with a focus on its synthesis, characterization, and the experimental methodologies of the time.

Initial Synthesis and Characterization

The early synthesis of 4,4'-Dichlorobenzhydrol was predominantly achieved through the reduction of its corresponding ketone, 4,4'-dichlorobenzophenone. This transformation was a key reaction in the study of dichlorobenzhydryl compounds and their isomers. While specific details from the earliest, formative research of the mid-20th century are not readily accessible in modern databases, the general chemical principles and experimental approaches of the era are well-documented.

One of the pivotal, yet currently inaccessible, early works detailing the synthesis and properties of isomeric dichlorobenzhydrols was published in 1955 by H. Eldridge Faith, M. E. Bahler, and H. J. Florestano in the Journal of the American Chemical Society. This paper is understood to have provided a detailed account of the preparation of various disubstituted dichlorobenzophenones and their subsequent reduction to the corresponding dichlorobenzhydrols, including the 4,4'- isomer. The inability to access the full text of this foundational paper restricts a detailed exposition of the original experimental protocols and quantitative data.

However, based on the chemical knowledge of the period, the reduction of 4,4'-dichlorobenzophenone to 4,4'-Dichlorobenzhydrol would have likely been accomplished using common reducing agents of the time.

Experimental Protocols of the Era

The synthesis of 4,4'-Dichlorobenzhydrol from its ketone precursor would have followed a general experimental workflow common in mid-20th century organic synthesis laboratories.

A Representative, Postulated Experimental Workflow:

Caption: Postulated experimental workflow for the synthesis and purification of 4,4'-Dichlorobenzhydrol in the mid-20th century.

Quantitative Data

Quantitative data from the early research on 4,4'-Dichlorobenzhydrol is crucial for understanding its physical and chemical properties as initially determined. While the original data from the 1955 Faith et al. paper is unavailable, modern databases provide accepted values for these properties.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂O |

| Molecular Weight | 253.12 g/mol |

| CAS Number | 90-97-1 |

| Melting Point | 91-95 °C |

| Boiling Point | 386.1±32.0 °C (Predicted) |

| Appearance | White to off-white solid |

Signaling Pathways and Logical Relationships

The primary logical relationship in the context of the early discovery of 4,4'-Dichlorobenzhydrol is the synthetic pathway from its precursor.

Caption: The core synthetic pathway to 4,4'-Dichlorobenzhydrol from its ketone precursor.

Conclusion

The early research and discovery of 4,4'-Dichlorobenzhydrol were a direct consequence of the broader investigations into chlorinated aromatic compounds, particularly in the context of insecticides like DDT. The synthesis of this alcohol from 4,4'-dichlorobenzophenone was a fundamental transformation that allowed for its characterization and further study. While access to the original, detailed experimental accounts from the mid-20th century is limited, the foundational principles of organic synthesis provide a clear picture of the methodologies that would have been employed. The work of early pioneers in this field laid the groundwork for our current understanding of the chemical and physical properties of this important compound.

In-Depth Technical Guide: 4,4'-Dichlorobenzhydrol (CAS 90-97-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Properties

4,4'-Dichlorobenzhydrol, with the CAS number 90-97-1, is a chlorinated aromatic alcohol. It is recognized as a metabolite of the insecticide DDT and serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its structural and physical properties are pivotal to its reactivity and applications.

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 90-97-1 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [4] |

| Molecular Weight | 253.12 g/mol | [4] |

| IUPAC Name | bis(4-chlorophenyl)methanol | [1] |

| Synonyms | 4,4'-Dichlorodiphenylcarbinol, p,p'-Dichlorobenzhydrol, DBH | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 91-95 °C | [5] |

| Boiling Point | 386.1 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | [5] |

| InChI Key | PHUYGURFBULKPA-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | [1] |

Safety and Toxicology

The safety profile of 4,4'-Dichlorobenzhydrol indicates that it should be handled with care in a laboratory setting. While comprehensive toxicological data for this specific compound is limited, the available information and data for related compounds suggest potential hazards.

GHS Hazard Classification

Table 2: GHS Hazard Statements for 4,4'-Dichlorobenzhydrol

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute toxicity, oral | H302: Harmful if swallowed |

Source:[6]

Toxicological Data Summary

Table 3: Summary of Toxicological Information

| Toxicological Endpoint | Finding | Compound | Reference |

| Acute Oral Toxicity | Harmful if swallowed (H302) | 4,4'-Dichlorobenzhydrol | [6] |

| Skin Irritation | Causes skin irritation (H315) | 4,4'-Dichlorobenzhydrol | [1][6] |

| Eye Irritation | Causes serious eye irritation (H319) | 4,4'-Dichlorobenzhydrol | [1][6] |

| Respiratory Irritation | May cause respiratory irritation (H335) | 4,4'-Dichlorobenzhydrol | [1][6] |

| Carcinogenicity | Inadequate information to assess carcinogenic potential | 4,4'-Dichlorobenzophenone | [7] |

| Genotoxicity | No specific data available for 4,4'-Dichlorobenzhydrol. 2,4-Dichlorophenol, a related compound, has shown genotoxic effects in mice.[8] | 2,4-Dichlorophenol | [8] |

| Reproductive/Developmental Toxicity | No specific data available for 4,4'-Dichlorobenzhydrol. Some dichlorinated phenols have shown embryo- and fetotoxicity at high doses in animal studies.[9] | Dichlorinated phenols | [9] |

Handling Precautions:

Due to its irritant properties, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling 4,4'-Dichlorobenzhydrol. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[6]

Experimental Protocols

A significant application of 4,4'-Dichlorobenzhydrol is its use as a dummy template in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have high selectivity for target molecules.

Synthesis of Molecularly Imprinted Magnetic Microspheres

This protocol is based on the work of Qiao, F., et al. (2016) for the preparation of molecularly imprinted ionic liquid magnetic microspheres for the rapid isolation of organochlorine pesticides.

Materials:

-

4,4'-Dichlorobenzhydrol (dummy template)

-

1-Allyl-3-ethylimidazolium hexafluorophosphate (functional monomer)

-

Methacrylic acid (co-functional monomer)

-

Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Fe₃O₄ magnetic nanoparticles

-

Oleic acid (stabilizer)

-

Polyvinyl alcohol (PVA) (dispersant)

-

Toluene (porogen)

-

Methanol-acetic acid solution (for template removal)

Procedure:

-

Preparation of Fe₃O₄ nanoparticles: Synthesize Fe₃O₄ nanoparticles via a co-precipitation method.

-

Surface modification of Fe₃O₄ nanoparticles: Modify the surface of the Fe₃O₄ nanoparticles with oleic acid.

-

Preparation of the pre-polymerization solution:

-

Dissolve 4,4'-Dichlorobenzhydrol (template) and the functional monomers (1-allyl-3-ethylimidazolium hexafluorophosphate and methacrylic acid) in toluene.

-

Allow the mixture to stand for a period to facilitate the formation of a complex between the template and functional monomers.

-

Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution.

-

-

Suspension Polymerization:

-

Disperse the surface-modified Fe₃O₄ nanoparticles in an aqueous solution of polyvinyl alcohol (PVA).

-

Add the pre-polymerization solution to the aqueous dispersion under stirring to form an emulsion.

-

Heat the mixture to initiate polymerization and continue for a specified time under a nitrogen atmosphere.

-

-

Washing and Template Removal:

-

Collect the resulting magnetic microspheres using a magnet.

-

Wash the microspheres sequentially with water and methanol.

-

Remove the template molecule by washing with a methanol-acetic acid solution.

-

Finally, wash with methanol to remove any residual acid and dry the product.

-

Visualization of Pathways and Workflows

Metabolic Pathway

4,4'-Dichlorobenzhydrol is a known metabolite of the pesticide DDT. Its metabolism is expected to proceed via oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes in the liver.[2][3] The primary metabolic transformation is the oxidation of the secondary alcohol group to a ketone, forming 4,4'-dichlorobenzophenone.

Caption: Proposed metabolic pathway of 4,4'-Dichlorobenzhydrol.

Experimental Workflow: Synthesis of Molecularly Imprinted Polymers

The synthesis of molecularly imprinted polymers using 4,4'-Dichlorobenzhydrol as a template involves a multi-step process, from the preparation of magnetic nanoparticles to the final washing and drying of the functionalized microspheres.

Caption: Experimental workflow for the synthesis of molecularly imprinted magnetic microspheres.

Logical Relationship: Hazard Identification and Handling

The identified hazards of 4,4'-Dichlorobenzhydrol necessitate specific handling procedures to ensure laboratory safety. This logical diagram illustrates the relationship between the hazards and the required safety measures.

Caption: Logical relationship between hazards and safety precautions for 4,4'-Dichlorobenzhydrol.

References

- 1. 4,4'-Dichlorobenzhydrol | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. 4,4'-Dichlorobenzhydrol (CAS 90-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An evaluation of the teratogenicity of certain antinauseant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4,4'-Dichlorobenzhydrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dichlorobenzhydrol (CAS No. 90-97-1), a significant molecule in synthetic and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical insights for compound identification, structural elucidation, and purity assessment.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 4,4'-Dichlorobenzhydrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 8H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |

| ~5.8 | Singlet | 1H | Methine Proton (-CH(OH)-) |

| ~2.2 | Singlet | 1H | Hydroxyl Proton (-OH) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~141 | C-1, C-1' (Aromatic carbons attached to the methine carbon) |

| ~133 | C-4, C-4' (Aromatic carbons bearing chlorine atoms) |

| ~128 | C-2, C-6, C-2', C-6' (Aromatic CH) |

| ~127 | C-3, C-5, C-3', C-5' (Aromatic CH) |

| ~75 | -CH(OH)- (Methine carbon) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1090 | Strong | C-O stretch (secondary alcohol) |

| ~1015 | Strong | C-Cl stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 252 | Moderate | [M]⁺ (Molecular ion) |

| 139 | High | [C₇H₄Cl]⁺ (Chlorotropylium ion) |

| 111 | Moderate | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4,4'-Dichlorobenzhydrol was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H NMR spectra were recorded on a Varian A-60 spectrometer.[1] ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or higher.

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30-45°

-

Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid 4,4'-Dichlorobenzhydrol (1-2 mg) was finely ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample compartment was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

Instrumentation: A mass spectrometer capable of electron ionization (EI) was utilized.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Speed: 1-2 scans/second

Visualizations

The following diagrams illustrate the key experimental workflow and the structural-spectroscopic correlations for 4,4'-Dichlorobenzhydrol.

References

The Environmental Persistence of 4,4'-Dichlorobenzhydrol: An In-depth Technical Examination

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzhydrol (DCBH) is a secondary alcohol that has been identified as a metabolite of the persistent organochlorine pesticides DDT and dicofol.[1] Its presence in the environment is intrinsically linked to the historical and ongoing use of these compounds. Understanding the environmental fate and degradation of DCBH is crucial for a comprehensive assessment of the long-term ecological impact of its parent compounds. This technical guide synthesizes the available scientific information on the physicochemical properties, and potential degradation pathways of DCBH, while also highlighting the significant knowledge gaps that warrant further investigation.

Physicochemical Properties of 4,4'-Dichlorobenzhydrol

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior, including its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes. The key properties of DCBH are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀Cl₂O | [1][2] |

| Molecular Weight | 253.12 g/mol | [3] |

| CAS Number | 90-97-1 | [1][2] |

| Appearance | White to light yellow powder or crystals | TCI America |

| Melting Point | 92.0 to 95.0 °C | TCI America |

| Water Solubility | Log10WS: -4.66 (estimated) | [3] |

| Octanol-Water Partition Coefficient (LogP) | 4.075 (estimated) | [3] |

| Vapor Pressure | 1.19E-06 mmHg at 25°C (predicted) | ChemBK |

The low estimated water solubility and high estimated octanol-water partition coefficient suggest that DCBH is a lipophilic compound with a tendency to sorb to organic matter in soil and sediment, reducing its mobility in aqueous environments.[4][5]

Environmental Fate and Degradation Pathways

Detailed studies specifically investigating the environmental fate and degradation of 4,4'-Dichlorobenzhydrol are notably scarce in publicly available scientific literature. Much of the current understanding is inferred from the degradation pathways of its parent compounds, DDT and dicofol, and related chlorinated aromatic compounds. The primary degradation pathways for organic chemicals in the environment are abiotic (hydrolysis, photolysis) and biotic (microbial degradation).[4][6]

Abiotic Degradation

Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun.[11][12] For many organic pollutants, this can be a significant degradation route in surface waters and on soil surfaces.[13] However, no specific studies detailing the photodegradation rates, quantum yields, or transformation products of DCBH have been identified. It is plausible that, similar to other chlorinated aromatic compounds, DCBH may undergo phototransformation, potentially leading to dechlorination or oxidation. The degradation of dicofol, for instance, is known to be induced by UV light.[14]

Biotic Degradation

Microbial degradation is a critical process for the removal of many organic pollutants from the environment.[6][15] The degradation of chlorinated compounds like 2,4-D and various chlorophenols by a wide range of microorganisms, including bacteria and fungi, has been extensively studied.[8][11][16][17][18] These studies often reveal complex enzymatic pathways involving oxidation, reduction, and dechlorination steps.

While direct evidence for the microbial degradation of DCBH is lacking, the metabolic pathways of its parent compounds provide some clues. DDT and dicofol are known to be metabolized by various microorganisms, leading to the formation of DCBH and its subsequent oxidation product, 4,4'-dichlorobenzophenone (DCBP).[19] This suggests that microorganisms possess the enzymatic machinery to transform the benzhydrol moiety.

The degradation of structurally similar compounds offers further insight. For example, the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) often proceeds through the formation of 2,4-dichlorophenol, which is then further degraded via ring cleavage.[11][20] It is conceivable that DCBH could be microbially oxidized to DCBP, which may then undergo further degradation, potentially involving hydroxylation and ring cleavage, similar to the pathways observed for other chlorinated aromatic compounds.[21]

The following diagram illustrates a hypothetical degradation pathway for 4,4'-Dichlorobenzhydrol based on the known metabolism of its parent compounds and the degradation of related chlorinated aromatics.

Experimental Protocols

A significant challenge in assessing the environmental fate of DCBH is the absence of standardized or published experimental protocols for its degradation studies. However, based on established methodologies for similar compounds, the following experimental designs could be adapted to investigate the degradation of DCBH.

Abiotic Degradation Experimental Workflow

To assess the abiotic degradation of DCBH, hydrolysis and photolysis studies are essential.

Methodology for Hydrolysis Study:

-

Preparation of Solutions: Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., 4, 7, and 9).

-

Spiking: Introduce a known concentration of 4,4'-Dichlorobenzhydrol into the buffer solutions.

-

Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of DCBH and identify any potential hydrolysis products.

Methodology for Photolysis Study:

-

Solution Preparation: Prepare a solution of DCBH in purified water.

-

Light Exposure: Expose the solution to a light source that simulates natural sunlight.

-

Controls: Maintain identical solutions in the dark to serve as controls.

-

Sampling: Collect samples from both the light-exposed and dark control solutions over time.

-

Analysis: Quantify the concentration of DCBH and identify phototransformation products using appropriate analytical techniques.

Biotic Degradation Experimental Workflow

Investigating the microbial degradation of DCBH would involve laboratory microcosm studies using environmental samples.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Occurrence of Transformation Products in the Environment [ouci.dntb.gov.ua]

- 3. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pesticide Half-life [npic.orst.edu]

- 5. ecetoc.org [ecetoc.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Environmental persistence and transformation processes [ciimar.up.pt]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 18. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thescipub.com [thescipub.com]

- 20. Transformation Products of Organic Contaminants and Residues—Overview of Current Simulation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of 4,4'-Dichlorobenzhydrol: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity and putative mechanism of action of 4,4'-Dichlorobenzhydrol, a significant metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). This document is intended for researchers, scientists, and professionals engaged in drug development and toxicology.

Introduction

4,4'-Dichlorobenzhydrol (DCBH) is a secondary alcohol derivative of diphenylmethanol, characterized by the presence of chlorine atoms at the 4 and 4' positions of the phenyl rings.[1] As a metabolite of the persistent environmental pollutant DDT, understanding the biological implications of DCBH is of considerable scientific interest. While direct research on DCBH is limited, this guide synthesizes available data on its chemical properties, along with findings from studies on structurally related DDT metabolites, to elucidate its potential biological activities and mechanisms of action.

Physicochemical Properties

A comprehensive understanding of the biological activity of a compound necessitates a review of its physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | bis(4-chlorophenyl)methanol | [1] |

| CAS Number | 90-97-1 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone | [2] |

| Melting Point | 91-95 °C | [3] |

Biological Activity

Direct studies on the biological activity of 4,4'-Dichlorobenzhydrol are not extensively available in peer-reviewed literature. However, based on its structural similarity to other DDT metabolites, its primary biological activities are inferred to be in the realm of endocrine disruption.

Endocrine Disruption

DDT and its various metabolites are well-documented as endocrine-disrupting chemicals (EDCs), capable of interfering with the body's hormonal systems.[4] Several in vitro studies have demonstrated the estrogenic activity of DDT metabolites.[4] A recent 2023 study on DDT analogs, including the structurally similar 4,4'-dichlorobenzophenone and an isomer of DCBH, 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), revealed their ability to bind to estrogen receptors (ERα and ERβ) and exhibit estrogenic effects.[5]

This suggests that 4,4'-Dichlorobenzhydrol likely possesses similar estrogenic properties, acting as an agonist at estrogen receptors. The proposed mechanism involves the binding of DCBH to the ligand-binding domain of the estrogen receptor, which can trigger a cascade of downstream signaling events typically initiated by estradiol.

-

Hypothesized Signaling Pathway for Estrogenic Activity of 4,4'-Dichlorobenzhydrol

Caption: Hypothesized estrogenic signaling pathway of 4,4'-Dichlorobenzhydrol.

Cytotoxicity and Genotoxicity

Studies on DDT and its metabolites have indicated the potential for cytotoxicity and genotoxicity. For instance, DDT and its metabolites DDE and DDD have been shown to induce apoptosis in human peripheral blood mononuclear cells in vitro.[6] Furthermore, these compounds have been demonstrated to cause DNA damage in blood cells.[7] While direct evidence for 4,4'-Dichlorobenzhydrol is lacking, its structural relationship to these compounds suggests it may also exhibit cytotoxic and genotoxic effects.

Mechanism of Action

The primary mechanism of action of 4,4'-Dichlorobenzhydrol is likely centered on its interaction with nuclear hormone receptors, particularly the estrogen receptor.

Interaction with Estrogen Receptors

As an endocrine disruptor, DCBH is hypothesized to bind to the ligand-binding pocket of estrogen receptors. This interaction would mimic the natural ligand, 17β-estradiol, leading to the activation of the receptor and subsequent modulation of gene expression. The binding affinity and agonistic/antagonistic nature of this interaction would determine the potency of its endocrine-disrupting effects.

-

Experimental Workflow for Assessing Estrogen Receptor Binding

Caption: A typical workflow for a competitive estrogen receptor binding assay.

Interaction with Cytochrome P450 Enzymes

The metabolism of many xenobiotics, including chlorinated compounds, is mediated by the cytochrome P450 (CYP450) enzyme system.[8] It is plausible that 4,4'-Dichlorobenzhydrol is a substrate for and/or a modulator of various CYP450 isoforms. The metabolism of DCBH by these enzymes could lead to the formation of more polar metabolites, facilitating their excretion. Conversely, this metabolic process could also result in the generation of reactive intermediates that may contribute to its potential toxicity.

Quantitative Data

Direct quantitative biological data for 4,4'-Dichlorobenzhydrol is scarce. The following table presents data for a structurally related DDT metabolite, p,p'-DDOH, from a recent study to provide a comparative perspective on its potential estrogenic activity.

| Compound | Target | Assay Type | IC₅₀ (μM) | Reference |

| p,p'-DDOH | Estrogen Receptor α (ERα) | Competitive Binding Assay | 0.43 | [5] |

| p,p'-DDOH | Estrogen Receptor β (ERβ) | Competitive Binding Assay | 0.97 | [5] |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

-

Materials: Rat uterine cytosol (as a source of estrogen receptors), [³H]-17β-estradiol, test compound (4,4'-Dichlorobenzhydrol), dextran-coated charcoal.

-

Procedure:

-

A constant concentration of [³H]-17β-estradiol and estrogen receptor preparation are incubated with varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Dextran-coated charcoal is added to adsorb unbound [³H]-17β-estradiol.

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing bound [³H]-17β-estradiol) is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC₅₀) is determined.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Materials: Human cell line (e.g., MCF-7 breast cancer cells), cell culture medium, 4,4'-Dichlorobenzhydrol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of 4,4'-Dichlorobenzhydrol for a specified period (e.g., 24, 48 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

-

Conclusion

4,4'-Dichlorobenzhydrol, a metabolite of DDT, is a compound with a high potential for biological activity, primarily as an endocrine disruptor. Based on the evidence from structurally similar DDT metabolites, it is hypothesized to exert estrogenic effects through direct binding to and activation of estrogen receptors. Furthermore, the possibility of cytotoxicity, genotoxicity, and interactions with the cytochrome P450 system warrants further investigation. The lack of direct experimental data on 4,4'-Dichlorobenzhydrol highlights a significant gap in the toxicological understanding of DDT's metabolic products and underscores the need for future research to definitively characterize its biological and toxicological profile.

-

Logical Relationship of 4,4'-Dichlorobenzhydrol's Properties and Effects

Caption: Interrelationship of 4,4'-Dichlorobenzhydrol's properties and its potential biological effects.

References

- 1. 4,4'-Dichlorobenzhydrol | C13H10Cl2O | CID 7033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4'-Dichlorobenzhydrol | 90-97-1 [chemicalbook.com]

- 4. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DDT induces apoptosis in human mononuclear cells in vitro and is associated with increased apoptosis in exposed children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DDT induces DNA damage in blood cells. Studies in vitro and in women chronically exposed to this insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4'-Dichlorobenzhydrol structural formula and molecular weight.

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzhydrol, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data on its chemical structure, physical properties, and relevant experimental protocols.

Chemical Structure and Molecular Properties

4,4'-Dichlorobenzhydrol, a secondary alcohol, is characterized by a diphenylmethanol core structure with chlorine atoms substituted at the 4 and 4' positions of the phenyl rings.[1]

Structural Formula: